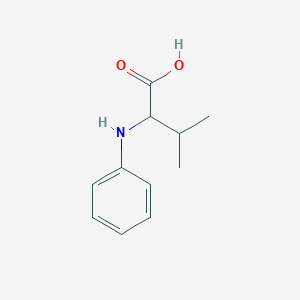

2-anilino-3-methylbutanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

2-anilino-3-methylbutanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) |

InChI-Schlüssel |

MBRPCSKHPRLQQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-3-methylbutanoic acid typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield 2-anilino-3-methylbutanoic acid. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2-anilino-3-methylbutanoic acid is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully controlled to ensure consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

2-anilino-3-methylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: 2-anilino-3-methylbutanoic acid can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions of 2-anilino-3-methylbutanoic acid involve the use of reducing agents to convert it into reduced forms.

Substitution: 2-anilino-3-methylbutanoic acid can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of 2-anilino-3-methylbutanoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimalarial Research

Recent studies have investigated the potential of 2-anilino-3-methylbutanoic acid derivatives in the development of new antimalarial agents. The compound has shown promising results in structure-activity relationship (SAR) studies, where modifications to the anilino group have led to enhanced activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent antimalarial activity .

Case Study: In Vivo Efficacy

In a mouse model infected with Plasmodium berghei, compounds derived from 2-anilino-3-methylbutanoic acid demonstrated significant reductions in parasitemia and prolonged survival rates compared to standard treatments like chloroquine . This highlights the compound's potential as a lead structure for developing new therapeutic agents.

Material Science Applications

Dye Production

2-Anilino-3-methylbutanoic acid is utilized in synthesizing high-performance dyes, particularly in the production of thermochromic and photochromic materials. These dyes are essential for applications in thermal printing and security inks. The compound acts as a precursor for more complex dye structures, enhancing their stability and color properties .

| Dye Type | Application | Properties |

|---|---|---|

| Thermochromic Dyes | Thermal printing | Color changes with temperature |

| Photochromic Dyes | Security inks | Color changes with light exposure |

Chemical Synthesis

Synthesis of Derivatives

The compound serves as a building block for synthesizing various derivatives that exhibit unique chemical properties. For example, it can be converted into amides, esters, and other functionalized compounds through standard organic reactions. This versatility allows for its use in creating tailored compounds for specific applications in medicinal chemistry and materials science .

Environmental Chemistry

Biodegradation Studies

Research has shown that derivatives of 2-anilino-3-methylbutanoic acid can be evaluated for their environmental impact through biodegradation studies. Understanding how these compounds break down in natural environments is crucial for assessing their safety and ecological footprint when used in industrial applications .

Wirkmechanismus

The mechanism of action of 2-anilino-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which 2-anilino-3-methylbutanoic acid is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 2-anilino-3-methylbutanoic acid include:

Notes:

- Substitution at the C2 position (e.g., dibenzylamino, chloro-CF₃-anilino, phthalimido) significantly alters physicochemical properties.

- The phthalimido derivative (from ) demonstrates how replacing anilino with a cyclic imide group modifies reactivity, enabling applications in prodrug design or polymer chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-anilino-3-methylbutanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of 2-anilino-3-methylbutanoic acid typically involves coupling an aniline derivative with a substituted butanoic acid precursor. For example, analogous compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid are synthesized via phthalic anhydride and amino acid reactions under reflux in anhydrous solvents (e.g., THF or DCM) . Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid chloride), using coupling agents like DCC/DMAP, and monitoring reaction progress via TLC or HPLC. Lower temperatures (0–5°C) can suppress side reactions like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-anilino-3-methylbutanoic acid and its derivatives?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks: δ ~6.5–7.5 ppm (aromatic protons from anilino group), δ ~2.3–2.8 ppm (methyl groups in the butanoic acid backbone), and δ ~3.1–3.5 ppm (NH coupling in aniline).

- IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and secondary amine (N-H bend ~1500–1600 cm⁻¹).

- MS : Molecular ion peaks should align with the molecular formula (C₁₁H₁₃NO₂, exact mass 191.09). Fragmentation patterns may include loss of COOH (44 Da) or cleavage at the anilino bond .

Advanced Research Questions

Q. What computational methods (e.g., DFT, QSPR) are suitable for predicting the physicochemical properties of 2-anilino-3-methylbutanoic acid, and how can model accuracy be validated?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps), solubility, and pKa. Quantitative Structure-Property Relationship (QSPR) models trained on databases like PubChem or Cambridge Structural Database (CSD) correlate structural descriptors (e.g., logP, polar surface area) with experimental data. Validation requires cross-checking against experimental results (e.g., solubility in DMSO/water mixtures) and statistical metrics (R² > 0.85, RMSE < 10%) . For example, QSPR models for related acids (e.g., 4-(3-chloroanilino)benzoic acid) show strong correlations between calculated and observed melting points .

Q. How can crystallographic data resolve contradictions in proposed stereochemical configurations of 2-anilino-3-methylbutanoic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For instance, in (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid, SCXRD confirmed the R-configuration via Flack parameter analysis (Flack x = 0.02(5)) . If experimental crystallization fails, synchrotron radiation or cryocooling (100 K) can enhance diffraction quality. Discrepancies between computational (e.g., Gaussian-optimized geometries) and experimental data should prompt re-evaluation of force field parameters or solvent effects .

Q. What strategies are effective for analyzing metabolic stability or degradation pathways of 2-anilino-3-methylbutanoic acid in biological systems?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Co-factor supplementation (NADPH for Phase I metabolism) identifies oxidative pathways.

- Isotopic labeling : Use deuterated analogs (e.g., CD₃ groups) to trace metabolic sites. For example, studies on 3-(methoxycarbonylamino)butanoic acid revealed esterase-mediated hydrolysis as a major pathway .

- Computational prediction : Tools like SwissADME or MetaSite predict CYP450 interactions and metabolite formation .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of 2-anilino-3-methylbutanoic acid in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve:

Purification : Recrystallize from ethanol/water (70:30 v/v) and verify purity via HPLC (>98%).

Solvent screening : Test solubility in a standardized solvent panel (e.g., DMSO, MeOH, hexane) at 25°C using nephelometry or UV-Vis spectroscopy.

Thermodynamic analysis : Measure solubility as a function of temperature (Van’t Hoff plots) to differentiate kinetic vs. equilibrium solubility .

Experimental Design Considerations

Q. What in silico and in vitro approaches are recommended for assessing the biological activity of 2-anilino-3-methylbutanoic acid analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate hits with MD simulations (≥100 ns) to assess binding stability .

- Cell-based assays : For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells. IC₅₀ values should be compared to positive controls (e.g., aspirin for COX inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.